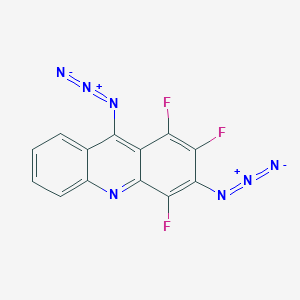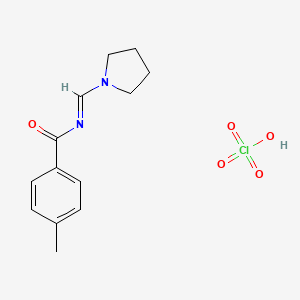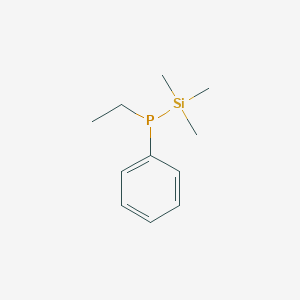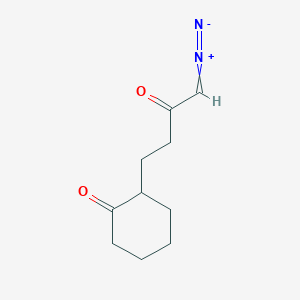
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate is a unique organic compound characterized by its diazonium and oxocyclohexyl functional groups
Méthodes De Préparation
The synthesis of 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate typically involves the reaction of a cyclohexanone derivative with a diazonium salt. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium group. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of products.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modify biological pathways.
Mécanisme D'action
The mechanism of action of 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their function. The pathways involved include enzyme inhibition and signal transduction modulation .
Comparaison Avec Des Composés Similaires
1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate can be compared with other diazonium compounds such as:
1-Diazonio-4-(3-oxocycloheptyl)-1-buten-2-olate: Similar in structure but with a different ring size, affecting its reactivity and applications.
1-Diazonio-4-(2,3-dimethoxyphenyl)-1-buten-2-olate:
The uniqueness of this compound lies in its specific oxocyclohexyl group, which imparts distinct reactivity and application potential compared to its analogs.
Propriétés
Numéro CAS |
60719-17-7 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(4-diazo-3-oxobutyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H14N2O2/c11-12-7-9(13)6-5-8-3-1-2-4-10(8)14/h7-8H,1-6H2 |
Clé InChI |
NBYJUIMBWSDJAN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)CCC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



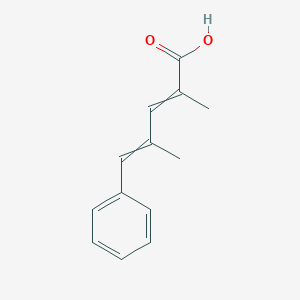
![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)
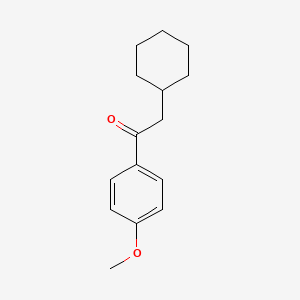


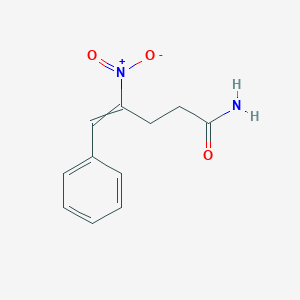
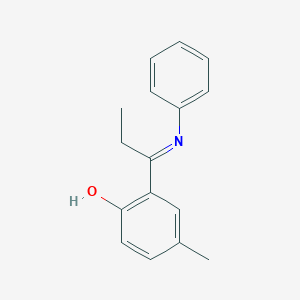
![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
